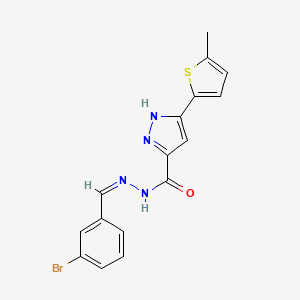

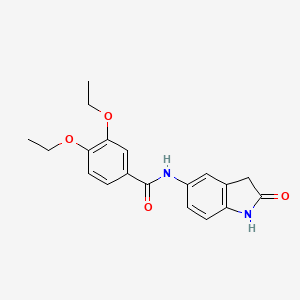

![molecular formula C22H22N2O4S B2868340 4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide CAS No. 864939-34-4](/img/structure/B2868340.png)

4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamide derivatives, which includes compounds like 4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Scientific Research Applications

Pharmacology: Inhibition of ALOX15

In pharmacological research, this compound could be investigated for its potential to inhibit the enzyme 15-lipoxygenases (ALOX15) . ALOX15 is involved in lipid peroxidation and is associated with various cancer and inflammation models. The inhibition of this enzyme could lead to new therapeutic strategies for diseases where ALOX15 plays a pathophysiological role.

Medicinal Chemistry: Sulfonamide Derivative

As a sulfonamide derivative, 4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide could be explored for its antibacterial properties . Sulfonamides have historically been used as antibiotics, and the exploration of new derivatives could contribute to the development of novel antibacterial agents.

Biotechnology: Enzyme Interaction Studies

In biotechnology, the compound might be used in studies aiming to understand enzyme-substrate interactions . By observing how this molecule interacts with various enzymes, researchers can gain insights into enzyme mechanisms and potentially discover new biocatalysts.

Chemical Research: Molecular Structure Analysis

The compound’s complex molecular structure makes it a candidate for chemical research, particularly in the study of molecular interactions and the development of new synthetic pathways. Its unique scaffold could serve as a basis for synthesizing new compounds with desirable properties.

Environmental Impact: Ecotoxicology Studies

The environmental impact of new compounds is an important area of study4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide could be assessed for its ecotoxicological effects, helping to understand how it and similar compounds might affect ecosystems .

Bioactive Lipid Research

This compound could be part of studies focusing on bioactive lipids, which play crucial roles in cellular signaling and metabolism. Its interaction with lipid enzymes or receptors could reveal new aspects of lipid biology .

properties

IUPAC Name |

4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c1-3-24(19-7-5-4-6-8-19)29(26,27)21-15-9-17(10-16-21)22(25)23-18-11-13-20(28-2)14-12-18/h4-16H,3H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOVBHZGPYQWTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

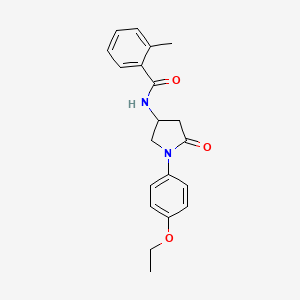

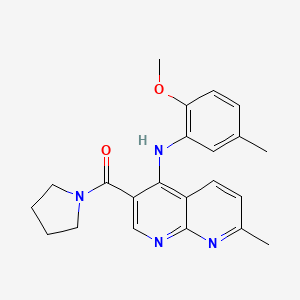

![(3Z)-1-(4-fluorobenzyl)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2868266.png)

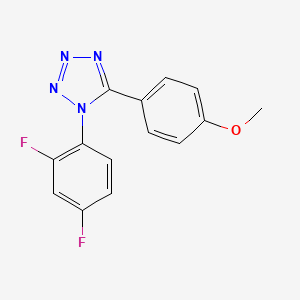

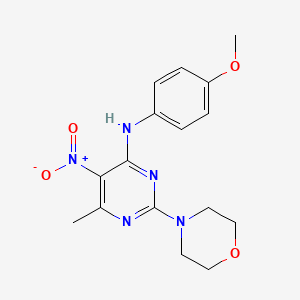

![9-[(4-bromophenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2868272.png)

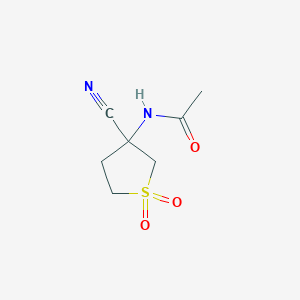

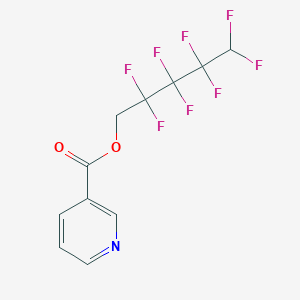

![6-cyano-N-[4-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2868276.png)

![Spiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B2868277.png)

![Ethyl 4-[(4-aminopyrazol-1-yl)methyl]benzoate](/img/structure/B2868278.png)